molecular formula C10H20O B12370297 Decan-2-one-d5

Decan-2-one-d5

Cat. No.: B12370297
M. Wt: 161.30 g/mol
InChI Key: ZAJNGDIORYACQU-WNWXXORZSA-N
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Description

Decan-2-one-d5 (C₁₀H₁₅D₅O) is a deuterium-labeled analog of 2-decanone, where five hydrogen atoms at specific positions are replaced with deuterium (²H). This isotopic substitution enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its non-deuterated counterpart, 2-decanone (C₁₀H₂₀O), is a medium-chain ketone used in flavorings, fragrances, and organic synthesis . The deuterated form’s distinct isotopic signature minimizes interference in quantitative analyses, making it indispensable in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C10H20O

Molecular Weight

161.30 g/mol

IUPAC Name

9,9,10,10,10-pentadeuteriodecan-2-one

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3/i1D3,3D2

InChI Key

ZAJNGDIORYACQU-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCC(=O)C

Canonical SMILES

CCCCCCCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Decan-2-one-d5 can be synthesized through various methods. One common approach involves the deuteration of Decan-2-one using deuterium gas or deuterated reagents under specific reaction conditions . The process typically requires a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalysts to achieve high levels of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Decan-2-one-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Decan-2-one-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of deuterated drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Decan-2-one-d5 involves its incorporation into various molecular pathways due to the presence of deuterium. Deuterium substitution can affect the rate of chemical reactions and the stability of intermediates, leading to altered pharmacokinetics and metabolic profiles . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Decanone (Non-Deuterated Form)

Structural Similarities : Both compounds share the same carbon skeleton and ketone functional group.
Key Differences :

  • Molecular Weight: Decan-2-one-d5 (172.29 g/mol) has a higher molecular weight than 2-decanone (156.27 g/mol) due to deuterium substitution.
  • Boiling Point: Deuterated compounds often exhibit slightly higher boiling points. For 2-decanone, the boiling point is 210–215°C, while this compound is reported at 212–217°C .
  • Analytical Utility: this compound’s isotopic labeling enables precise quantification in MS by distinguishing it from endogenous 2-decanone in biological matrices .

Decanoic Acid (C₁₀H₂₀O₂)

Functional Similarities : Both are ten-carbon compounds used in industrial applications.
Key Differences :

  • Functional Group: Decanoic acid is a carboxylic acid, whereas this compound is a ketone.
  • Polarity: Decanoic acid’s carboxyl group increases polarity, leading to higher solubility in polar solvents (e.g., water solubility: 0.15 g/L vs. 0.05 g/L for 2-decanone) .
  • Applications: Decanoic acid is used in lubricants and food additives, while this compound is specialized for analytical tracer studies .

n-Decane-d22 (C₁₀D₂₂)

Isotopic Similarities : Both are deuterated alkanes.
Key Differences :

  • Functional Group : n-Decane-d22 lacks a ketone group, making it chemically inert compared to Decan-2-one-d4.
  • Applications : n-Decane-d22 is used as a solvent in NMR, while this compound’s ketone group enables reactivity studies in organic synthesis .

Comparison with Functionally Similar Compounds

2-Nonanone (C₉H₁₈O)

Functional Similarities : A shorter-chain ketone used in similar industrial applications.
Key Differences :

  • Chain Length: 2-Nonanone’s nine-carbon chain results in a lower boiling point (195–200°C) and higher volatility.
  • Deuterated Form: 2-Nonanone-d4 is used in environmental analyses but lacks the ten-carbon specificity of this compound .

4-Decanone (C₁₀H₂₀O)

Structural Isomerism: Both are decanones but differ in ketone position. Key Differences:

  • Spectral Data: 4-Decanone’s carbonyl peak in IR spectroscopy appears at 1715 cm⁻¹, compared to 1720 cm⁻¹ for this compound due to deuterium-induced shifts .
  • Synthetic Routes: 4-Decanone is synthesized via oxidation of 4-decanol, while this compound requires deuterated reagents for isotopic labeling .

Analytical Chemistry

This compound’s deuterium labeling allows for unambiguous identification in GC-MS analyses, with a mass shift of +5 Da compared to 2-decanone. This property is critical in metabolomics for tracking lipid oxidation pathways .

Environmental Science

This compound has been used as a tracer in atmospheric studies to monitor the degradation of volatile organic compounds (VOCs), outperforming non-deuterated analogs due to reduced background noise .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/L)
This compound C₁₀H₁₅D₅O 172.29 212–217 0.04
2-Decanone C₁₀H₂₀O 156.27 210–215 0.05
Decanoic Acid C₁₀H₂₀O₂ 172.27 270–273 0.15
n-Decane-d22 C₁₀D₂₂ 154.34 174–176 Insoluble

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